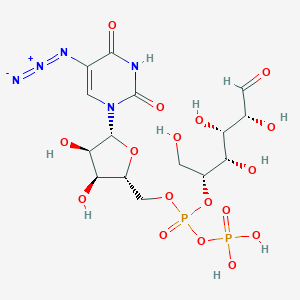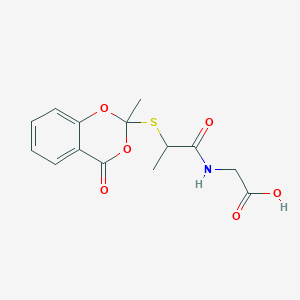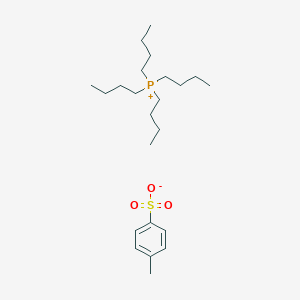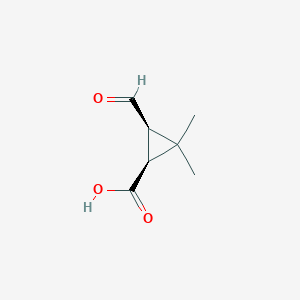
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI), commonly known as CDC, is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. CDC has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
CDC has been shown to have a unique mechanism of action, which involves the formation of a covalent bond with the active site of enzymes. This covalent bond formation results in the inhibition of enzyme activity, making CDC a potential inhibitor of various enzymes. The mechanism of action of CDC has been extensively studied, and its potential applications as an enzyme inhibitor have been explored.
Efectos Bioquímicos Y Fisiológicos
CDC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CDC has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, CDC has been shown to have antitumor properties, making it a potential chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDC has several advantages for use in lab experiments. Its small size and high reactivity make it a valuable tool for chemical synthesis. Additionally, its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function. However, CDC has several limitations, including its potential toxicity and instability. These limitations must be taken into consideration when using CDC in lab experiments.
Direcciones Futuras
CDC has several potential future directions for scientific research. Its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function, and its anti-inflammatory and antitumor properties make it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, CDC could be further optimized for increased yield and purity, making it a more viable option for chemical synthesis. Finally, the potential toxicity and instability of CDC could be further explored to better understand its limitations and potential applications.
Conclusion
In conclusion, CDC is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. CDC has potential applications as an enzyme inhibitor, anti-inflammatory agent, and chemotherapeutic agent. Its small size and high reactivity make it a valuable tool for chemical synthesis, but its potential toxicity and instability must be taken into consideration when using CDC in lab experiments. Overall, CDC has several potential future directions for scientific research, making it a valuable tool for the scientific community.
Métodos De Síntesis
CDC can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with acetone and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with acetone and acetic anhydride. The synthesis of CDC has been optimized to increase yield and purity, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
CDC has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, including chiral ligands and pharmaceuticals. CDC has also been used as a starting material for the synthesis of cyclopropane-containing natural products. Its unique properties, including its small size and high reactivity, make it a valuable tool for chemical synthesis.
Propiedades
Número CAS |
123620-81-5 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI) |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
(1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(3-8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)/t4-,5-/m1/s1 |
Clave InChI |
PTQGFDXPHNRDCV-RFZPGFLSSA-N |
SMILES isomérico |
CC1([C@@H]([C@@H]1C(=O)O)C=O)C |
SMILES |
CC1(C(C1C(=O)O)C=O)C |
SMILES canónico |
CC1(C(C1C(=O)O)C=O)C |
Sinónimos |
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



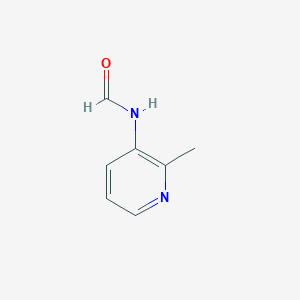
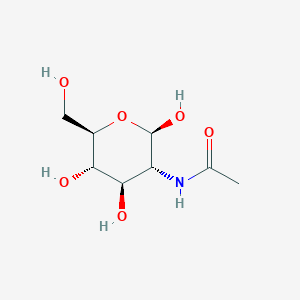
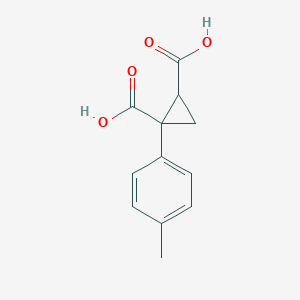
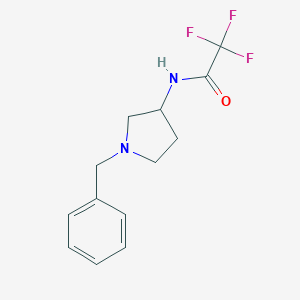
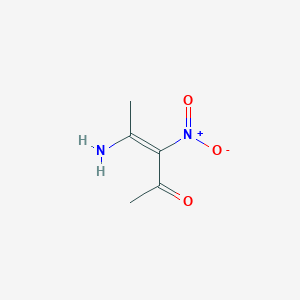
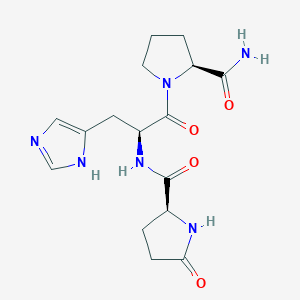
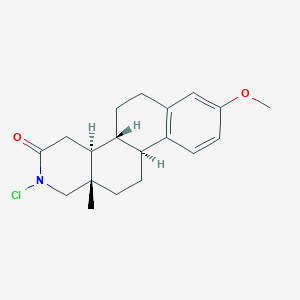
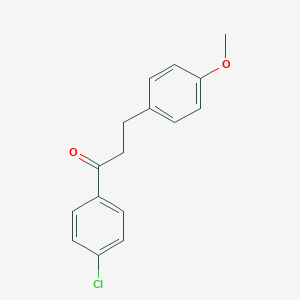
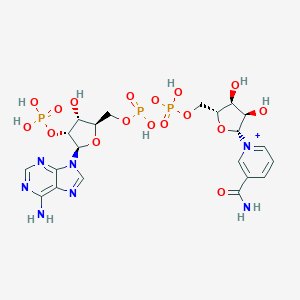
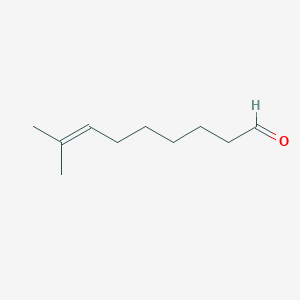
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
